molecular formula C18H18O6 B3029575 7,3',4'-Tri-O-methyleriodictyol CAS No. 70987-96-1

7,3',4'-Tri-O-methyleriodictyol

Cat. No.: B3029575
CAS No.: 70987-96-1
M. Wt: 330.3 g/mol
InChI Key: MRFOCZPULZWYTJ-HNNXBMFYSA-N
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Description

7,3',4'-Tri-O-methyleriodictyol (CAS: 70987-96-1; molecular formula: C₁₈H₁₈O₆; molecular weight: 330.33 g/mol) is a methylated flavanone derivative isolated from the methanolic extracts of Pogostemon cablin (patchouli) . Structurally, it features methoxy groups at positions 7 (A-ring), 3', and 4' (B-ring), distinguishing it from its parent compound, eriodictyol. This compound exhibits broad bioactivity, including antimicrobial, antioxidant, antitumor, and antiprotozoal properties. Notably, it inhibits Mycobacterium tuberculosis infection and suppresses SOS-induced mutagenesis, a critical DNA repair response in bacteria . Its antimutagenic activity against furylfuramide-induced SOS responses has been highlighted in multiple studies, with an ID₅₀ value of 0.25 μmol/mL .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(3,4-dimethoxyphenyl)-5-hydroxy-7-methoxy-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O6/c1-21-11-7-12(19)18-13(20)9-15(24-17(18)8-11)10-4-5-14(22-2)16(6-10)23-3/h4-8,15,19H,9H2,1-3H3/t15-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRFOCZPULZWYTJ-HNNXBMFYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)OC)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)OC)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,3’,4’-Tri-O-methyleriodictyol typically involves the methylation of eriodictyol. The reaction conditions often include the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate .

Industrial Production Methods

it is generally extracted from natural sources, particularly from plants like Pogostemon cablin .

Chemical Reactions Analysis

Types of Reactions

7,3’,4’-Tri-O-methyleriodictyol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that 7,3',4'-Tri-O-methyleriodictyol exhibits significant anti-inflammatory properties. In vitro studies using RAW264.7 macrophage cells demonstrated that this compound can inhibit nitric oxide (NO) production induced by lipopolysaccharide (LPS) treatment.

  • Mechanism of Action : The compound appears to modulate endogenous metabolic pathways, leading to a reduction in inflammatory mediators. A dose of 10 mg/L showed the most promising results with a 70.38% inhibition rate of NO production compared to control groups .

Antitumor Activity

This compound has been evaluated for its cytotoxic effects against various cancer cell lines.

  • Case Study : In studies involving hepatocellular carcinoma cells, compounds derived from Blumea balsamifera (which contains this compound) inhibited cell proliferation significantly. The methanolic extract demonstrated potential therapeutic effects against liver cancer by reducing proliferation-inducing ligands .
  • Mechanism of Action : The compound may induce apoptosis through the activation of caspase pathways and modulation of p53 gene expression, which are critical in cancer cell regulation .

Antimutagenic Properties

This compound has shown promise as an antimutagenic agent.

  • Research Findings : It was found to inhibit the SOS response induced by furylfuramide in bacterial assays, indicating its potential role in preventing DNA damage .

Mechanism of Action

The mechanism of action of 7,3’,4’-Tri-O-methyleriodictyol involves the inhibition of the furylfuramide-induced SOS response. This inhibition is achieved through the interaction with specific molecular targets and pathways involved in the mutagenic process .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Flavonoids

Methylated flavonoids often exhibit enhanced bioavailability and stability compared to their non-methylated counterparts. Below is a detailed comparison of 7,3',4'-Tri-O-methyleriodictyol with structurally related compounds:

7,4'-Di-O-methyleriodictyol

  • Structure : Methoxy groups at positions 7 (A-ring) and 4' (B-ring).
  • Source : Isolated alongside this compound from Pogostemon cablin .
  • Bioactivity: Exhibits potent SOS response suppression (ID₅₀: 0.25 μmol/mL), comparable to 3,7,4'-tri-O-methylkaempferol but superior to this compound in efficacy . Limited data on antimicrobial or antitumor activity.

3,7,4'-Tri-O-methylkaempferol

  • Structure : Methoxy groups at positions 3, 7 (A-ring), and 4' (B-ring).
  • Source : Co-isolated with this compound from Pogostemon cablin .
  • Bioactivity :
    • Strong SOS response inhibition (ID₅₀: 0.25 μmol/mL), similar to 7,4'-Di-O-methyleriodictyol .
    • Demonstrates weaker antimutagenic effects compared to this compound in Mycobacterium tuberculosis models .

Quercetin-7,3',4'-Trimethyl Ether

  • Structure : Methoxy groups at positions 7 (A-ring), 3', and 4' (B-ring); differs in the presence of a hydroxyl group at position 3.
  • Source : Isolated from Pogostemon cablin .
  • Bioactivity :
    • Inhibits both classical and alternative complement pathways (CH₅₀: 0.072–1.08 g/L; AP₅₀: 0.39–0.49 g/L), targeting components C1q, C2, C5, and C9 .
    • Lacks significant SOS response suppression compared to this compound .

7-O-Methyleriodictyol

  • Structure : Single methoxy group at position 7 (A-ring).
  • Source : Found in Pogostemon cablin and other Lamiaceae species .
  • Bioactivity :
    • Shows moderate anti-inflammatory and neuroprotective effects but lacks antitumor or antiprotozoal activity .
    • Lower antioxidant capacity compared to this compound due to fewer methyl groups .

Key Comparative Data

Compound Methoxy Positions Molecular Formula Key Bioactivities IC₅₀/ID₅₀ (μmol/mL) Sources
This compound 7, 3', 4' C₁₈H₁₈O₆ Antimutagenic (SOS suppression), antimicrobial, antitumor 0.25 Pogostemon cablin
7,4'-Di-O-methyleriodictyol 7, 4' C₁₇H₁₆O₆ SOS response suppression 0.25 Pogostemon cablin
3,7,4'-Tri-O-methylkaempferol 3, 7, 4' C₁₈H₁₆O₇ SOS response suppression, weak antitubercular activity 0.25 Pogostemon cablin
Quercetin-7,3',4'-Trimethyl Ether 7, 3', 4' C₁₈H₁₆O₇ Complement pathway inhibition (C1q, C2, C5, C9) N/A Pogostemon cablin
7-O-Methyleriodictyol 7 C₁₆H₁₄O₆ Anti-inflammatory, neuroprotective N/A Lamiaceae spp.

Biological Activity

7,3',4'-Tri-O-methyleriodictyol is a flavonoid compound recognized for its significant biological activities, particularly its antimutagenic and antioxidant properties. This compound is primarily derived from natural sources such as Pogostemon cablin, and its structure includes three methoxy groups attached to the eriodictyol backbone, enhancing its bioactivity.

PropertyValue
Molecular FormulaC₁₈H₁₈O₆
Molecular Weight330.33 g/mol
CAS Number70987-96-1
Antimutagenic ActivityYes
Antioxidant ActivityYes

Antimutagenic Properties

The primary biological activity of this compound is its antimutagenic effect , which has been extensively studied. The compound inhibits the SOS response induced by furylfuramide, a known mutagen. This inhibition suggests that it can protect cells from DNA damage and mutations, making it a potential candidate for cancer prevention strategies .

The mechanism through which this compound exerts its antimutagenic effects involves:

  • Inhibition of DNA Damage : It interacts with specific molecular targets involved in the mutagenesis process, reducing the incidence of mutations.
  • Antioxidant Activity : The compound scavenges free radicals, thereby preventing oxidative stress that can lead to cellular damage and mutations .

Antioxidant Activity

In addition to its antimutagenic properties, this compound exhibits strong antioxidant activity. This is crucial as oxidative stress is a significant contributor to various diseases, including cancer and neurodegenerative disorders. The antioxidant properties are attributed to its ability to donate electrons and neutralize free radicals .

Case Studies and Research Findings

Several studies have highlighted the potential health benefits of this compound:

  • Cancer Prevention : Research indicates that flavonoids like this compound may reduce the risk of cancer by inhibiting mutagenesis and promoting apoptosis in cancer cells .
  • Inflammation Reduction : Studies have shown that flavonoids can modulate inflammatory pathways, suggesting that this compound may also possess anti-inflammatory properties .
  • Cell Viability Studies : In vitro studies have demonstrated that at lower concentrations (below 15 mg/L), this compound maintains cell viability while exhibiting cytotoxic effects at higher concentrations .

Summary of Research Findings

Study FocusFindings
Antimutagenic ActivityInhibits furylfuramide-induced SOS response
Antioxidant PropertiesScavenges free radicals
Cancer PreventionReduces mutagenesis and promotes apoptosis
InflammationModulates inflammatory pathways

Q & A

Q. What pharmacokinetic challenges arise in translating this compound to in vivo studies, and how can they be addressed?

  • Methodology : Assess bioavailability via Caco-2 permeability assays. Use nanoformulations (e.g., liposomes) to enhance solubility. Monitor plasma half-life in rodent models using LC-MS/MS. Address rapid glucuronidation via UDP-glucuronosyltransferase inhibition .

Key Considerations for Experimental Design

  • Contradictions : Reconcile variations in bioactivity reports (e.g., antimutagenic vs. pro-oxidant) by standardizing assay conditions (pH, cell type, incubation time).
  • Advanced Tools : Leverage molecular dynamics simulations to study compound-protein interactions (e.g., FAAH inhibition) .
  • Ethical Compliance : Adhere to guidelines for herbal compound research, including sourcing plant materials ethically and verifying absence of contaminants (e.g., heavy metals) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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